Kuwanon H

Übersicht

Beschreibung

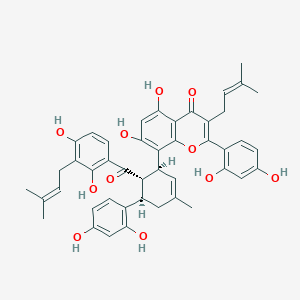

Kuwanon H is a prenylated flavonoid isolated from the root bark of Morus alba L. (mulberry tree), traditionally used in East Asian medicine . Its molecular formula is C₄₅H₄₄O₁₁, with a molecular weight of 760.82 g/mol, and it exhibits solubility in DMSO . Structurally, this compound is characterized by multiple hydroxyl groups and a complex prenylated side chain, contributing to its diverse bioactivities:

- GRP-preferring receptor antagonism (Ki = 290 nM), inhibiting gastrin-releasing peptide signaling .

- Antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- ACE inhibition (angiotensin-converting enzyme), with 2.2-fold higher potency than Kuwanon G at 100 µg/mL .

- Selective COX-2 inhibition (IC₅₀ = 7 µM) and anti-inflammatory effects .

- Anticancer activity against colon (SW620) and gastric (MKN45, HGC27) cancer cell lines .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Kuwanon H kann durch die Diels-Alder-Reaktion synthetisiert werden, die die Cycloaddition eines Chalkon-Dienophils und eines Dehydroprenylphenol-Diens beinhaltet. Die Reaktion erfordert typischerweise spezifische Bedingungen wie erhöhte Temperaturen und das Vorhandensein eines Katalysators, um den Cycloadditionsprozess zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus der Wurzelrinde des Maulbeerbaums. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Ethylacetat, um die Prenylierten Flavonoide, einschließlich this compound, zu isolieren . Der Extrakt wird dann unter Verwendung chromatographischer Techniken gereinigt, um die gewünschte Verbindung zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: this compound wird wegen seiner einzigartigen chemischen Struktur und Reaktivität untersucht, was es zu einer wertvollen Verbindung für synthetische Chemiker macht.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Wege aus:

Endoplasmatischer Retikulumstress: This compound induziert zytotoxischen endoplasmatischen Retikulumstress, der zur Hemmung der Zellviabilität und Induktion von Apoptose führt.

Bombesin-Rezeptor-Antagonismus: This compound wirkt als potenter nicht-peptidischer Bombesin-Rezeptor-Antagonist und hemmt selektiv die Bindung von Gastrin-Releasing-Peptid an seinen Rezeptor.

Analyse Chemischer Reaktionen

Types of Reactions

Kuwanon H undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition

Mechanism and Efficacy

Kuwanon H has been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies indicate that this compound exhibits competitive inhibition against this enzyme, with an IC50 value of approximately 67.6 µM, demonstrating significant activity compared to other known inhibitors like kojic acid (IC50 = 36.0 µM) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific moieties, such as the methyl cyclohexene ring, enhances the inhibitory effects of this compound on tyrosinase activity. Molecular docking studies further support these findings by showing favorable binding interactions between this compound and the active site of tyrosinase .

Antimicrobial Properties

Effectiveness Against MRSA

this compound has shown promising results in combating methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a minimum inhibitory concentration (MIC) ranging from 2 to 8 µg/ml, which is lower than many commonly used antibiotics. When combined with antibiotics like kanamycin and oxacillin, this compound demonstrated a synergistic effect, reducing the MIC of these drugs significantly .

Mechanism of Action

The antimicrobial activity is attributed to the disruption of membrane permeability in bacterial cells, which enhances the efficacy of conventional antibiotics. This mechanism is crucial for developing new strategies against antibiotic-resistant bacteria .

Anticancer Activity

Combination Therapy with 5-Fluorouracil

Recent studies have explored the anticancer potential of this compound in combination with 5-fluorouracil (5-FU) against gastric cancer cells. The combination therapy has shown enhanced anticancer effects by inducing G2/M phase arrest and apoptosis in cancer cells through activation of GADD153, a stress-response protein .

In Vivo Studies

In vivo experiments using mouse xenograft models have further confirmed the synergistic effects of this compound and 5-FU, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties, particularly in regulating pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell lines . This indicates its potential application in treating inflammatory diseases.

Summary Table of Applications

Wirkmechanismus

Kuwanon H exerts its effects through various molecular targets and pathways:

Endoplasmic Reticulum Stress: This compound induces cytotoxic endoplasmic reticulum stress, leading to the inhibition of cell viability and induction of apoptosis.

Bombesin Receptor Antagonism: This compound acts as a potent non-peptide bombesin receptor antagonist, selectively inhibiting the binding of gastrin-releasing peptide to its receptor.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Classification: Prenylated Flavonoids and Diels-Alder Adducts

Kuwanon H belongs to the prenylated flavonoid family, sharing structural motifs with other Kuwanons (e.g., Kuwanon G, C, E, A) and Diels-Alder adducts (e.g., Kuwanon P, X, albafuran C). Key structural features include:

- Chiral centers : Three chiral centers (3″S, 4″S, 5″R) in Diels-Alder adducts, influencing steric hindrance and bioactivity .

- Prenyl groups: this compound’s extended prenyl chain enhances its receptor-binding affinity compared to Kuwanon G .

Table 1: Structural Comparison of Selected Kuwanons

Bioactivity Comparison

ACE Inhibition

This compound outperforms Kuwanon G in ACE inhibition:

- This compound: 19% inhibition at 10 µg/mL; 2.2-fold higher activity than Kuwanon G at 100 µg/mL .

- Kuwanon G: 8% inhibition at 10 µg/mL .

Anticancer Activity

- This compound: Moderate IC₅₀ values (e.g., ~50 µM in SW620 colon cancer) but significant inhibition of colony formation in gastric cancer models .

- Kuwanon C: Stronger antitumor effects via mitochondrial membrane disruption (IC₅₀ = 10–20 µM in HeLa cells) .

- Sanggenon C/L: Lower IC₅₀ (~10 µM) across multiple cancer lines .

Table 2: IC₅₀ Values of Kuwanons in Cancer Cell Lines

| Compound | SW620 (Colon) | MKN45 (Gastric) | HGC27 (Gastric) |

|---|---|---|---|

| This compound | ~50 µM | ~60 µM | ~55 µM |

| Kuwanon C | 15 µM | 20 µM | 18 µM |

| Sanggenon C | 10 µM | 12 µM | 11 µM |

| Morusinol | 8 µM | 25 µM | 22 µM |

COX-2 Selectivity

This compound shows superior selectivity for COX-2 over COX-1:

- This compound: IC₅₀ = 7 µM (COX-2), SI = 5.0 .

- Kuwanon A/B: Lower selectivity (SI = 1.3–1.6) .

- Celecoxib (reference drug): SI >6.3 .

Antimicrobial Activity

- This compound: Active against MRSA but less potent than Morusin or Kuwanon E against Gram-positive bacteria .

- Morusin : MIC = <3.72 µM for Bacillus subtilis .

Mechanistic and Structural Insights

- Prenylation and Bioactivity: Prenyl groups in this compound enhance lipophilicity, improving membrane permeability and receptor binding (e.g., GRP-preferring receptors) .

- Chiral Centers: Diels-Alder adducts like Kuwanon P exhibit lower IC₅₀ values due to reduced steric hindrance at the 3″S position compared to Kuwanon X .

- Selectivity: this compound’s COX-2 selectivity is attributed to its larger molecular volume (744.43 ų) compared to Kuwanon G (662.83 ų), enabling better interaction with the COX-2 active site .

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating Kuwanon H from Morus alba while preserving its bioactivity?

- Methodological Answer : Use ethanol-water extraction (e.g., 70% ethanol) followed by chromatographic purification (e.g., silica gel or HPLC). Solvent selection is critical to avoid degradation; DMSO is preferred for stock solutions due to this compound’s solubility profile . Monitor purity via LC-MS or NMR, ensuring ≥98% purity for pharmacological assays.

Q. How should researchers address solubility challenges when preparing this compound for in vitro assays?

- Methodological Answer : this compound is sparingly soluble in aqueous buffers but dissolves in DMSO. For cell-based studies, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in culture media to ensure final DMSO concentration ≤0.1% to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) or spectrophotometry .

Q. What experimental controls are essential when testing this compound’s antimicrobial activity against MRSA?

- Methodological Answer : Include positive controls (e.g., vancomycin) and vehicle controls (DMSO). Use standardized broth microdilution assays (CLSI guidelines) to determine MIC/MBC values. Account for batch-to-batch variability in plant extracts by repeating assays with independently isolated this compound samples .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize this compound’s extraction yield and bioactivity?

- Methodological Answer : Apply Taguchi or factorial designs to test variables (e.g., solvent ratio, temperature, extraction time). For example, a 3^3 factorial design can identify interactions between ethanol concentration (60–80%), pH (4–6), and sonication duration (30–60 min). Use response surface methodology (RSM) to model optimal conditions .

Q. What strategies resolve contradictions in this compound’s reported Ki values across bombesin receptor studies?

- Methodological Answer : Discrepancies may arise from receptor subtype specificity (e.g., GRP-preferring vs. NMB-preferring) or assay conditions (e.g., cell lines vs. isolated membranes). Replicate studies using standardized competitive binding assays (e.g., ^125I-GRP displacement) in HEK293 cells overexpressing GRP receptors. Validate via parallel functional assays (e.g., calcium flux) .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology in metabolic disorders?

- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) in insulin-resistant hepatocytes treated with this compound. Prioritize targets linked to α-glucosidase inhibition and antioxidant pathways (e.g., Nrf2/ARE). Use STRING-DB for network analysis to identify hub proteins and validate via CRISPRi knockdown .

Q. Methodological Best Practices

- Data Validation : For antioxidant assays (e.g., DPPH, ABTS), include Trolox as a reference and report IC50 values with 95% confidence intervals. Use triplicate measurements across ≥3 independent experiments .

- Ethical Compliance : When using human-derived cells, adhere to institutional review board (IRB) protocols. Declare conflicts of interest and data-sharing plans in publications .

Eigenschaften

IUPAC Name |

8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBPTKFKCCNXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76472-87-2 | |

| Record name | Albanin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.